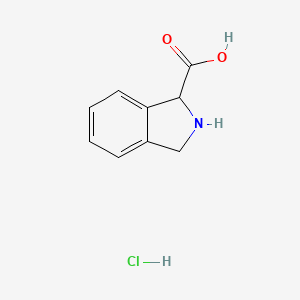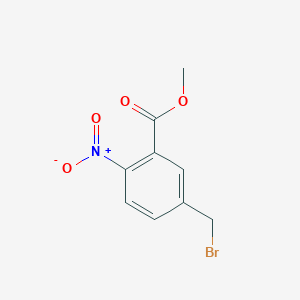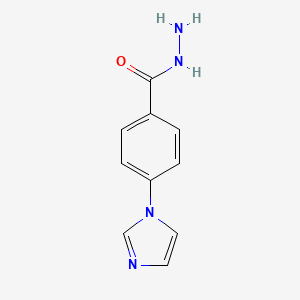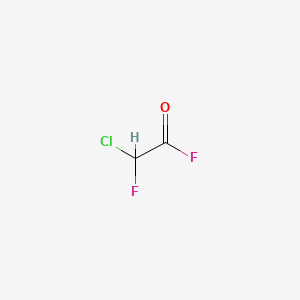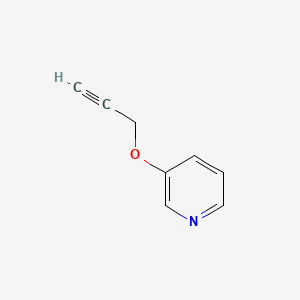
3-(Prop-2-ynyloxy)pyridine
概述
描述
3-(Prop-2-ynyloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities This compound is characterized by the presence of a prop-2-ynyloxy group attached to the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-ynyloxy)pyridine typically involves the reaction of 4-hydroxy pyridine with 3-bromopropyne in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in acetone at room temperature, followed by heating to 50°C for a couple of hours. The reaction mixture is then filtered, and the product is purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 3-(Prop-2-ynyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the prop-2-ynyloxy group.
Coupling Reactions: It can be used in Sonogashira coupling reactions, where it reacts with aryl or vinyl halides in the presence of palladium and copper catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as acetone.
Sonogashira Coupling: Reagents include palladium catalysts, copper iodide, and bases like triethylamine.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products include aryl or vinyl-substituted pyridine derivatives.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as an antiproliferative agent against various cancer cell lines.
作用机制
The mechanism of action of 3-(Prop-2-ynyloxy)pyridine, particularly in its antiproliferative activity, involves the inhibition of key enzymes and pathways essential for cancer cell growth. It is believed to interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is known to interact with topoisomerases and other cellular proteins involved in cell division .
相似化合物的比较
3-(Hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives: These compounds have shown similar antiproliferative activities and are synthesized using similar coupling reactions.
3-Cyanopyridines: These compounds also exhibit various biological activities, including anticancer properties.
Uniqueness: 3-(Prop-2-ynyloxy)pyridine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its prop-2-ynyloxy group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
属性
IUPAC Name |
3-prop-2-ynoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUGIDMNLBLLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465334 | |
| Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69022-70-4 | |
| Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
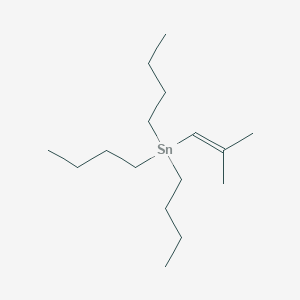
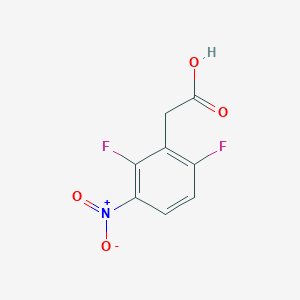

![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)


![(2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE](/img/structure/B1600857.png)
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)

